3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline
Overview
Description
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring.
Preparation Methods
The synthesis of 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline typically involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Cycloaddition: The 1,3-dipolar cycloaddition reaction is another significant reaction, where the compound reacts with dipolarophiles to form cyclic products.
Scientific Research Applications
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It exhibits potential as a pharmacophore in drug discovery, showing affinity to molecular targets such as metabotropic glutamate receptors, which are relevant for treating neurological disorders.
Anticancer Research: The compound has been evaluated for its anticancer properties, demonstrating significant inhibitory effects on cancer cell proliferation.
Antimicrobial Activity: It has shown promising results in antibacterial and antifungal assays, making it a candidate for developing new antimicrobial agents.
Materials Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, its affinity to metabotropic glutamate receptors suggests that it modulates neurotransmitter signaling pathways, which can be beneficial in treating neurological conditions . Additionally, its anticancer activity is attributed to its ability to interfere with cellular proliferation pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline can be compared with other 1,2,4-oxadiazole derivatives, such as:
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: This compound has similar structural features but differs in its functional groups, leading to distinct chemical properties and applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but have different substituents, affecting their reactivity and biological activity.
Methylenebis(1,2,4-oxadiazole-3-yl) derivatives: These compounds are known for their energetic properties and are used in materials science.
The uniqueness of this compound lies in its specific methoxy and aniline substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(5-methoxy-1,2,4-oxadiazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-9-11-8(12-14-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHNYLIUVZLAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NO1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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